molecular formula C7H3Cl2FO4S B13002189 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid CAS No. 1242338-93-7

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Cat. No.: B13002189
CAS No.: 1242338-93-7
M. Wt: 273.06 g/mol
InChI Key: DXPXTGIHDYFKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-chloro-5-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions. The reaction can be represented as follows:

2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid\text{2-Chloro-5-fluorobenzoic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid→2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of sulfonamides or thiols.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluorobenzoic acid: Lacks the chlorosulfonyl group.

    3-Chloro-4-fluorobenzoic acid: Different positioning of substituents.

    2-Chloro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of chlorosulfonyl.

Properties

CAS No.

1242338-93-7

Molecular Formula

C7H3Cl2FO4S

Molecular Weight

273.06 g/mol

IUPAC Name

2-chloro-3-chlorosulfonyl-5-fluorobenzoic acid

InChI

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12)

InChI Key

DXPXTGIHDYFKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.